1-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Description
This compound is a structurally modified nucleoside derivative characterized by a thymine base (pyrimidine-2,4-dione) linked to a heavily protected tetrahydrofuran sugar moiety. Key features include:
- Protective groups: Two tert-butyldimethylsilyl (TBDMS) groups on the 4-hydroxy and 5-hydroxymethyl positions of the sugar, along with a methoxy group at the 3-position. These modifications enhance stability during synthetic processes, particularly in oligonucleotide synthesis .
- Applications: Primarily used as an intermediate in the synthesis of therapeutic oligonucleotides, where protecting groups prevent unwanted side reactions during phosphorylation or glycosylation steps .
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N2O6Si2/c1-21(2,3)31(8,9)28-14-15-17(30-32(10,11)22(4,5)6)18(27-7)19(29-15)24-13-12-16(25)23-20(24)26/h12-13,15,17-19H,14H2,1-11H3,(H,23,25,26)/t15-,17-,18-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGTXWSGCBMHTB-NXWXRZEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N2O6Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 462.76 g/mol. The structure features a pyrimidine core, which is known for its diverse biological activities, including antiviral and anticancer properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 462.76 g/mol |
| Functional Groups | Tert-butyldimethylsilyl, methoxy groups |
| Core Structure | Pyrimidine-2,4(1H,3H)-dione |
Antiviral Properties
Research has indicated that compounds similar to pyrimidine derivatives exhibit antiviral activity. The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis. Studies have shown that modifications on the pyrimidine ring can enhance antiviral efficacy against various viruses.
Anticancer Activity
Pyrimidine derivatives are also noted for their anticancer properties. For instance:
- Inhibition of eEF-2K : Some pyrimidine derivatives have been shown to inhibit eEF-2K (eukaryotic elongation factor 2 kinase), which is involved in protein synthesis regulation in cancer cells. This inhibition leads to reduced cell proliferation in cancerous tissues.
- Case Study : In a study involving MDA-MB-231 breast cancer cells, certain pyrimidine derivatives exhibited significant cytotoxicity with IC50 values in the nanomolar range .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. A study on related pyrimidine derivatives found that they possess notable antimicrobial activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Synthesis and Mechanisms
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Formation of the Tetrahydrofuran Ring : Starting from suitable precursors like uridine derivatives.
- Silylation : Introduction of tert-butyldimethylsilyl groups to enhance stability and solubility.
- Cyclization : Formation of the pyrimidine ring through condensation reactions.
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Initial Condensation | Multi-component reaction | α-chloroketone, isocyanate |
| Silylation | Protecting group introduction | TBSCl (tert-butyldimethylsilyl chloride) |
| Cyclization | Ring formation | Various coupling reagents |
Case Studies
- Pyrimidine Derivatives in Cancer Treatment : A series of studies demonstrated that specific modifications on the pyrimidine structure significantly enhanced anticancer activity against various cell lines .
- Antiviral Efficacy : Research has shown that certain derivatives exhibit potent antiviral activity against RNA viruses by inhibiting viral polymerases .
Comparative Studies
A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications:
| Compound | IC50 (nM) | Activity Type |
|---|---|---|
| Compound A (related derivative) | 420 | eEF-2K Inhibition |
| Compound B (related derivative) | 930 | eEF-2K Inhibition |
| Compound C (antiviral agent) | 250 | Antiviral Activity |
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry , where it serves as a building block for the synthesis of nucleoside analogs. These analogs can exhibit antiviral and anticancer properties by mimicking natural nucleosides, thus interfering with nucleic acid synthesis in pathogens or cancer cells.
Case Study: Antiviral Activity
Research has shown that derivatives of pyrimidine compounds can inhibit viral replication. For instance, modifications to the pyrimidine structure have been linked to enhanced activity against viruses such as HIV and Hepatitis C. The presence of silyl groups can improve the solubility and bioavailability of these compounds, making them suitable candidates for drug development.
Organic Synthesis
The compound is also utilized in organic synthesis , particularly in the formation of complex molecules through multi-step reactions. Its unique structure allows chemists to explore various synthetic pathways.
Example: Synthesis of Modified Nucleosides
The TBDMS groups provide protection during synthesis, allowing selective reactions to occur at specific sites on the molecule. This is particularly useful in synthesizing modified nucleosides that can be used in further biological studies or pharmaceutical applications.
Analytical Chemistry
In analytical chemistry, this compound can serve as a reference standard for the development of analytical methods such as HPLC and mass spectrometry. Its well-defined structure and properties make it an ideal candidate for calibration purposes.
Application: Method Development
Researchers can utilize this compound to establish reliable methods for quantifying similar structures in biological samples, which is crucial for pharmacokinetic studies and drug monitoring.
Material Science
Beyond its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science due to its ability to form stable siloxane bonds. These properties could be harnessed for developing new materials with specific mechanical or thermal properties.
Research Insight: Siloxane Polymers
Studies indicate that incorporating silyl groups into polymers can enhance their thermal stability and mechanical strength. This opens avenues for developing advanced materials that could be used in coatings, sealants, or biomedical devices.
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Synthesis of nucleoside analogs with antiviral and anticancer properties | Antiviral drug development |
| Organic Synthesis | Building block for complex organic molecules | Synthesis of modified nucleosides |
| Analytical Chemistry | Reference standard for analytical method development | Calibration in HPLC and mass spectrometry |
| Material Science | Development of stable siloxane-based materials | Advanced coatings and biomedical devices |
Chemical Reactions Analysis
Structural Analysis
The compound’s molecular formula is C₂₂H₄₂N₂O₆Si₂ , with a molecular weight of 486.7 g/mol . Its structure includes:
-
A pyrimidine ring (positions 2 and 4) with hydroxyl groups replaced by TBS groups.
-
A tetrahydrofuran ring substituted with a methoxy group at position 3.
-
Two TBS groups at positions 4 and 5 (as hydroxymethyl and hydroxyl derivatives).
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₄₂N₂O₆Si₂ |
| Molecular Weight | 486.7 g/mol |
| IUPAC Name | 1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
Silylation Reactions
The TBS groups are introduced via nucleophilic substitution of hydroxyl groups. Imidazole acts as a base to deprotonate hydroxyl groups, facilitating the reaction with TBSCl .
Reaction Scheme :
textHydroxyl group + TBSCl → TBS-protected hydroxyl group + HCl (neutralized by imidazole)
Deprotetection with TFA
TFA protonates the oxygen of the TBS group, destabilizing the Si–O bond. This leads to cleavage of the silyl ether, regenerating the hydroxyl group .
Reaction Scheme :
textTBS-O-Si → HO-Si (after TFA treatment) → HO (after neutralization)
Reactivity and Stability
Comparison with Similar Compounds
Research Implications
- Therapeutic Design : The target compound’s robust protection profile is advantageous for solid-phase oligonucleotide synthesis, though alternatives like 5-CF₃ bases () may offer enhanced target binding.
- Stability vs. Reactivity : TBDMS groups balance stability and selective deprotection, whereas azido/chloro modifications prioritize reactivity for conjugation or cross-coupling .
- Computational Insights: Similarity indexing (e.g., Tanimoto coefficients) could predict bioactivity by comparing structural motifs with known inhibitors .
Preparation Methods
Dual TBS Protection at C4 and C5 Positions
The sugar moiety undergoes sequential silylation to install TBS groups at C4-OH and C5-CH2OH:
-
Initial Silylation :
-
Secondary Silylation :
Methoxy Group Installation at C3
-
Methylation : Treatment with methyl iodide (CH3I) or dimethyl sulfate in the presence of a base (e.g., NaH).
-
Stereochemical Control : The β-configuration is retained via neighboring group participation during glycosylation.
Glycosylation and Cyclization
The coupling of the silylated sugar with the pyrimidine base is achieved through:
Vorbrüggen Reaction
Mitsunobu Reaction (Alternative)
-
Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3).
-
Application : Useful for coupling sterically hindered bases but less common for pyrimidines.
Deprotection and Purification
Selective TBS Removal
Chromatographic Purification
-
Stationary Phase : Silica gel (60–120 mesh).
Optimization and Scale-Up
Reaction Efficiency
Troubleshooting
-
Common Issues :
Analytical Data and Characterization
Spectroscopic Confirmation
Crystallographic Data
Industrial and Research Applications
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
Methodological Answer: The synthesis of this compound can be optimized by employing a stepwise silylation strategy. Evidence from analogous nucleoside protection methods indicates that using lithium carbonate (5 eq.) as a base and N-ethyl-N,N-diisopropylamine (3 eq.) in tetrahydrofuran (THF) at 20°C under anhydrous conditions achieves an 89% yield . Key steps include:
- Drying reactants under vacuum (<0.1 mmHg) overnight.
- Incremental addition of silylating agents (e.g., tert-butyldimethylsilyl triflate) in THF at controlled intervals to minimize side reactions.
- Monitoring reaction progress via TLC or HPLC to terminate the reaction at optimal conversion.
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Critical safety measures include:
- Inert atmosphere storage : Store at 2–8°C under argon or nitrogen to prevent hydrolysis of silyl ether groups .
- Heat avoidance : Keep away from ignition sources (P210) and use explosion-proof equipment during reactions involving volatile solvents .
- Personal protective equipment (PPE) : Use gloves, lab coats, and eye protection. For skin contact, rinse immediately with water (P305+P351+P338) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer: Stability is maintained by:
- Low-temperature storage : 2–8°C in sealed, inert vials to prevent moisture ingress .
- Desiccant use : Include silica gel packs in storage containers to absorb residual humidity.
- Periodic purity checks : Analyze via NMR or mass spectrometry every 3–6 months to detect degradation (e.g., silyl group cleavage) .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed?
Methodological Answer: Stereochemical control requires:
- Chiral auxiliary agents : Use enantiopure starting materials (e.g., (2R,3R,4R,5R)-configured tetrahydrofuran backbones) to preserve stereochemistry during silylation .
- Temperature modulation : Conduct reactions at 20°C to minimize epimerization, as higher temperatures may promote racemization .
- Advanced analytical validation : Employ X-ray crystallography or NOESY NMR to confirm stereochemical integrity post-synthesis .
Q. What analytical methods confirm the compound’s purity and structural integrity?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
- Multinuclear NMR : ¹H/¹³C NMR to verify silyl group integration (e.g., tert-butyldimethylsilyl protons at δ 0.1–0.3 ppm) and sugar puckering conformation .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to quantify purity (>98%) and detect hydrolyzed by-products .
Q. How can researchers resolve contradictory data in reaction outcomes (e.g., variable yields)?
Methodological Answer:
- Parameter screening : Systematically vary solvent (e.g., THF vs. DMF), base (e.g., Li₂CO₃ vs. DBU), and reaction time to identify optimal conditions .
- By-product analysis : Isolate side products via column chromatography and characterize them via LC-MS to pinpoint competing reaction pathways (e.g., over-silylation) .
- Kinetic studies : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
Q. What strategies mitigate by-product formation during silylation?
Methodological Answer:
- Stoichiometric control : Add silylating agents in 0.2–0.3 eq. increments to avoid excess reagent accumulation .
- Protecting group orthogonality : Introduce acid-labile groups (e.g., trityl) before silylation to enable selective deprotection without disturbing TBDMS groups .
- Workup optimization : Quench reactions with aqueous NaHCO₃ to neutralize acidic by-products and extract unreacted reagents into organic phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
